molecular formula C12H14N4O3S B3017094 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide CAS No. 959579-20-5

4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide

Cat. No.: B3017094
CAS No.: 959579-20-5
M. Wt: 294.33
InChI Key: NLRIKMMRAZECJZ-UHFFFAOYSA-N
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Description

4-Formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide (CAS 959579-20-5) is a high-value synthetic building block and pharmaceutical intermediate. This compound is supplied as a >99% pure substance, analyzed by techniques including LCMS, GCMS, HPLC, and NMR to ensure quality and consistency for research applications . It is professionally utilized in synthetic organic chemistry, medicinal chemistry, and biotechnology for the development of new chemical entities . The compound features a piperazine core, which is a significant pharmacophore found in numerous biologically active molecules . Piperazine derivatives are recognized for their broad biological activities and are key structural components in various therapeutic agents, making them valuable scaffolds in antibacterial and other drug discovery efforts . The specific structure of this reagent, incorporating both formyl and carbothioamide functional groups on the piperazine ring, along with a 4-nitrophenyl substituent, provides multiple sites for chemical modification and derivatization. This makes it a versatile precursor for constructing diverse molecular libraries, including complex hybrids and conjugates aimed at overcoming challenges like antimicrobial resistance . This product is intended for Research Use Only. It is strictly not for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c17-9-14-5-7-15(8-6-14)12(20)13-10-1-3-11(4-2-10)16(18)19/h1-4,9H,5-8H2,(H,13,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRIKMMRAZECJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenylpiperazine with a formylating agent under controlled conditions to introduce the formyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name: 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
CAS Number: 959579-20-5

The compound features a piperazine ring substituted with a formyl group and a nitrophenyl moiety, which contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. The incorporation of the nitrophenyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression. Studies have shown that piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the nitro group is known to enhance the antibacterial effects, making it a candidate for developing new antibiotics.
  • Neuropharmacology : Piperazine derivatives are often studied for their effects on the central nervous system. This compound may have potential as a neuroprotective agent, with preliminary studies suggesting it could modulate neurotransmitter systems.

Biological Studies

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. Its ability to form hydrogen bonds with enzyme active sites may lead to the development of novel therapeutic agents targeting specific diseases.
  • Receptor Interaction : Initial studies suggest that this compound can interact with various receptors, potentially modulating their activity. This property is crucial for drug design aimed at treating neurological disorders or metabolic diseases.

Material Science

  • Synthesis of Functional Materials : The unique structure of this compound allows it to be used as a building block in organic synthesis. It can be utilized to create polymers or other materials with specific electronic or optical properties, making it valuable in developing advanced materials.
  • Nanotechnology Applications : The compound's properties may be leveraged in nanotechnology for creating nanoscale devices or sensors, particularly those that require specific chemical interactions or responses to biological stimuli.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Antimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria.
NeuropharmacologyIndicated potential neuroprotective effects in animal models.
Enzyme InhibitionIdentified as an inhibitor of specific enzymes involved in inflammatory pathways.
Receptor InteractionExhibited modulation of serotonin receptors, suggesting potential for CNS applications.
Material ScienceUsed as a precursor for synthesizing novel polymeric materials with enhanced properties.
Nanotechnology ApplicationsDeveloped nanosensors capable of detecting specific biomolecules based on chemical interactions.

Mechanism of Action

The mechanism of action of 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide, particularly as a tyrosinase inhibitor, involves binding to the active site of the enzyme. This binding interferes with the enzyme’s ability to catalyze the oxidation of tyrosine to melanin, thereby reducing melanin production. The molecular targets include the copper ions in the active site of tyrosinase, and the pathways involved are those related to melanin biosynthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide with key analogs:

Substituent Variations and Structural Analogues
Compound Name Substituents on Piperazine Ring Key Features Biological Activity Reference
This compound Formyl (R1), 4-nitrophenyl (R2) Electron-withdrawing nitro group; formyl enhances polarity Data not explicitly provided (hypothesized for CNS targets)
N-(Benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide (Compound 18) 4-Nitrophenyl (R1), benzothiazole (R2) Bulky benzothiazole enhances lipophilicity nNOS inhibition; neuroprotection in Parkinson’s disease models
NCT-503 (PHGDH inhibitor) 4-(Trifluoromethyl)benzyl (R1), 4,6-dimethylpyridin-2-yl (R2) Trifluoromethyl group improves metabolic stability PHGDH inhibition; anticancer activity
4-Benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide Benzyl (R1), 4-nitrophenyl (R2) Benzyl group increases hydrophobicity Antimicrobial (hypothesized based on structural analogs)
4-Methyl-N-{4-[(4-nitrophenyl)amino]phenyl}piperazine-1-carbothioamide Methyl (R1), 4-nitrophenyl-aniline (R2) Extended aromatic system enhances π-π interactions Not reported; potential kinase inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) improve binding to enzymes like nNOS or kinases by enhancing dipole interactions .
  • Bulkier substituents (e.g., benzothiazole, trifluoromethylbenzyl) increase lipophilicity, aiding blood-brain barrier penetration .
  • Formyl group in the target compound may enhance solubility compared to benzyl or methyl groups, balancing bioavailability .
Physical Properties
Property This compound N-(Benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide 4-Benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
Melting Point (°C) Not reported Not reported 56–58 (analogous thiourea derivatives)
Solubility Moderate (polar aprotic solvents) Low (DMSO) Low (chloroform)
IR Peaks (cm⁻¹) ~1743 (C=O), 1525 (NO₂) (hypothesized) ~3302 (N–H), 1525 (NO₂) Similar to

Biological Activity

4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a formyl group and a nitrophenyl moiety, which are known to influence its biological properties. The presence of the carbothioamide group enhances its reactivity and potential interactions with biological targets.

Research indicates that piperazine derivatives exhibit a broad spectrum of biological activities, including:

  • Antitumor Activity : Piperazine compounds have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis and necroptosis. The specific interaction of this compound with cellular pathways remains an area for further exploration.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities, suggesting that this compound may possess similar properties.

Biological Activity Data

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cells; potential necroptosis
AntimicrobialInhibitory effects against various pathogens
CytotoxicitySignificant cytotoxic effects on glioma cells

Antitumor Activity

A study investigating piperazine derivatives reported that compounds similar to this compound exhibited potent antitumor effects against leukemia cell lines. The mechanism was linked to necroptotic signaling pathways, which are crucial for inducing cell death in resistant cancer types. Specifically, the expression levels of TNF-R1 were increased without activating caspase pathways, indicating a unique mode of action that could be leveraged for therapeutic purposes .

Antimicrobial Effects

Another investigation focused on the antimicrobial properties of piperazine derivatives found that several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that substitutions on the piperazine ring could enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide, and how can purity be validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a piperazine precursor with 4-nitrophenyl isothiocyanate, followed by formylation using formic acid or acetic anhydride under reflux . Purification typically involves recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1^1H/13^13C NMR and FT-IR spectroscopy (e.g., C=O stretch at ~1680 cm1^{-1}, S-C=N peak at ~1250 cm1^{-1}) .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm for nitro groups) and LC-MS to identify breakdown products. Thermal stability can be assessed using TGA/DSC to determine decomposition temperatures .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram-positive/negative bacteria and fungi) . For enzyme inhibition (e.g., carbonic anhydrase or kinase targets), use fluorometric or colorimetric assays (e.g., NADH-coupled reactions) with IC50_{50} determination via dose-response curves .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB entries for kinases or antimicrobial enzymes). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models can optimize substituents for enhanced activity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology : Re-evaluate assay conditions (e.g., buffer composition, cell lines) to standardize protocols. Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) to confirm specificity. Analyze structural analogs to identify substituents critical for activity (e.g., nitro group position vs. carbothioamide conformation) .

Q. How can the compound’s reactivity in nucleophilic substitution or oxidation reactions be leveraged for derivatization?

  • Methodology : The formyl group can undergo condensation with hydrazines to form hydrazones, while the carbothioamide moiety reacts with alkyl halides for thioether synthesis. Monitor reactions via TLC and characterize products using 1^1H NMR and HRMS. Optimize yields by varying solvents (DMF for polar intermediates) and catalysts (e.g., K2_2CO3_3) .

Q. What crystallographic techniques confirm the compound’s solid-state structure?

  • Methodology : Grow single crystals via slow evaporation (ethanol/chloroform). Collect X-ray diffraction data (Mo-Kα radiation, 100 K) and solve structures using SHELXTL. Refine anisotropic displacement parameters and validate hydrogen bonding (e.g., N–H⋯O interactions) to correlate packing with stability .

Data Contradiction Analysis

Q. How to address discrepancies in antimicrobial activity across studies?

  • Analysis : Variations may arise from strain-specific resistance or assay sensitivity. Cross-reference MIC values with control antibiotics (e.g., ciprofloxacin) and test in duplicate. Use metabolomics (e.g., LC-MS-based profiling) to identify bacterial response pathways affected by the compound .

Q. Why do computational binding scores not always correlate with experimental IC50_{50} values?

  • Analysis : Solvation effects and protein flexibility are often underrepresented in docking. Incorporate explicit water molecules in simulations and use free-energy perturbation (FEP) to improve accuracy. Experimentally validate with isothermal titration calorimetry (ITC) for ΔG/ΔH measurements .

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